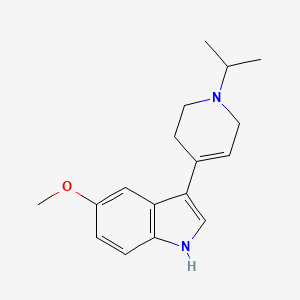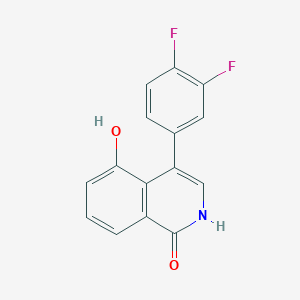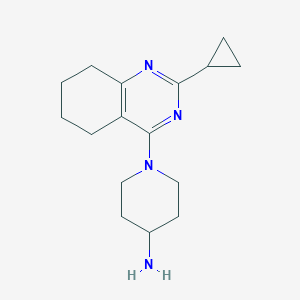
3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes an aminoaniline group attached to a hydroxynaphthalene-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione typically involves the reaction of o-phenylenediamine with acetoacetic ester in the presence of polyphosphoric acid. This reaction yields ethyl 3-(2-aminoanilino)-crotonate, which can be further processed to obtain the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aminoaniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye synthesis and organic electronics .
科学的研究の応用
3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for complex organic molecules.
Industry: The compound is utilized in the production of dyes, pigments, and organic semiconductors.
作用機序
The mechanism of action of 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it modulates gene expression by altering the acetylation status of histones, thereby affecting various cellular pathways . This modulation can lead to changes in cell proliferation, apoptosis, and differentiation, making it a valuable compound in cancer therapy and neuroprotection.
類似化合物との比較
Similar Compounds
Ethyl 3-(2-aminoanilino)-crotonate: A precursor in the synthesis of 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione.
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile: Another compound with similar structural features and applications in organic synthesis.
4-(2-Aminoanilino)-2-benzylthiopyrimidine: Known for its use in heterocyclic chemistry.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a histone deacetylase inhibitor highlights its potential in therapeutic applications, setting it apart from other similar compounds .
特性
CAS番号 |
155669-74-2 |
|---|---|
分子式 |
C16H12N2O3 |
分子量 |
280.28 g/mol |
IUPAC名 |
3-(2-aminoanilino)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C16H12N2O3/c17-11-7-3-4-8-12(11)18-13-14(19)9-5-1-2-6-10(9)15(20)16(13)21/h1-8,18-19H,17H2 |
InChIキー |
LSHLYOQAXZBLOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)NC3=CC=CC=C3N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


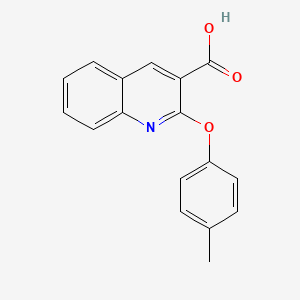
![6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B11845583.png)
![2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)
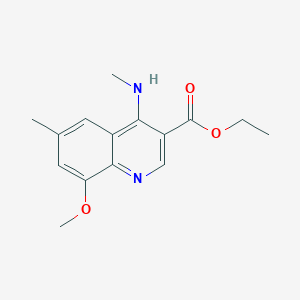

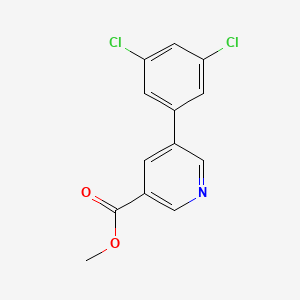


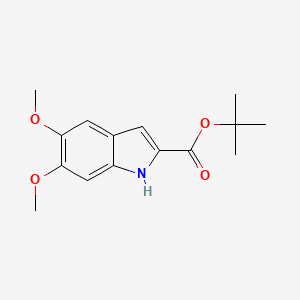

![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine](/img/structure/B11845634.png)
